molecular formula C14H16N2O3S2 B5608818 N-[4-(2,5-DIMETHYLTHIOPHENE-3-SULFONAMIDO)PHENYL]ACETAMIDE

N-[4-(2,5-DIMETHYLTHIOPHENE-3-SULFONAMIDO)PHENYL]ACETAMIDE

Cat. No.: B5608818
M. Wt: 324.4 g/mol
InChI Key: LALKMXVPRUYGLL-UHFFFAOYSA-N
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Description

N-[4-(2,5-DIMETHYLTHIOPHENE-3-SULFONAMIDO)PHENYL]ACETAMIDE is a compound that features a thiophene ring, which is a five-membered ring containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound, in particular, has garnered interest due to its potential biological activities and its role in various chemical reactions.

Preparation Methods

The synthesis of N-[4-(2,5-DIMETHYLTHIOPHENE-3-SULFONAMIDO)PHENYL]ACETAMIDE typically involves the condensation of 2,5-dimethylthiophene-3-sulfonyl chloride with 4-aminophenylacetamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-[4-(2,5-DIMETHYLTHIOPHENE-3-SULFONAMIDO)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

Scientific Research Applications

N-[4-(2,5-DIMETHYLTHIOPHENE-3-SULFONAMIDO)PHENYL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(2,5-DIMETHYLTHIOPHENE-3-SULFONAMIDO)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, potentially inhibiting their activity. The thiophene ring can interact with hydrophobic pockets in proteins, affecting their function . These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

N-[4-(2,5-DIMETHYLTHIOPHENE-3-SULFONAMIDO)PHENYL]ACETAMIDE can be compared with other thiophene derivatives such as:

    Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

    Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure. What sets this compound apart is its unique combination of a sulfonamide group and a thiophene ring, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

N-[4-[(2,5-dimethylthiophen-3-yl)sulfonylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S2/c1-9-8-14(10(2)20-9)21(18,19)16-13-6-4-12(5-7-13)15-11(3)17/h4-8,16H,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LALKMXVPRUYGLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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